![molecular formula C17H24N2O4 B7533160 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7533160.png)
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide, also known as EPOC or A-366, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene expression regulation. BET proteins are involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis, and their dysregulation is associated with several diseases, including cancer, inflammation, and cardiovascular disorders. EPOC has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用機序
BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones, which are the proteins that package DNA in the nucleus. BET proteins recruit other proteins, such as RNA polymerase II, to the site of acetylation and promote the transcription of genes. BET inhibitors, such as 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide, bind to the bromodomain of BET proteins and prevent their interaction with acetylated lysine residues, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound has been shown to inhibit the expression of oncogenes, such as c-Myc and Bcl-2, and induce the expression of tumor suppressor genes, such as p21 and p27. This compound has also been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. In cardiovascular disorders, this compound has been shown to reduce the development of atherosclerosis and prevent the progression of heart failure by inhibiting the expression of pro-inflammatory genes and promoting the expression of anti-inflammatory genes.
実験室実験の利点と制限
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to penetrate cell membranes and inhibit intracellular BET proteins, and its favorable pharmacokinetic properties. However, this compound also has some limitations, such as its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited availability for research purposes.
将来の方向性
There are several future directions for the research on 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide and BET inhibitors. One direction is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another direction is the identification of the specific BET proteins and downstream genes that are responsible for the therapeutic effects of BET inhibitors in different diseases. This could lead to the development of personalized therapies based on the molecular profile of the patient's disease. Finally, the combination of BET inhibitors with other therapies, such as chemotherapy or immunotherapy, could enhance their efficacy and reduce the risk of drug resistance.
合成法
The synthesis of 4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide involves a multi-step process, starting from commercially available compounds. The first step is the protection of the amine group of 4-aminobenzonitrile with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with ethyl 2-bromo-2-phenylacetate to form the Boc-protected amide. The Boc group is then removed, and the resulting amine is reacted with 4-chloro-2-fluoro-5-nitrobenzoic acid to form the nitro-derivative. The reduction of the nitro group with zinc and ammonium chloride, followed by the reaction with oxalyl chloride and N-methylmorpholine, yields the final product, this compound.
科学的研究の応用
4-[[(2-Ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, BET inhibitors have shown promising results in preclinical studies as a potential treatment for hematological malignancies, such as leukemia and lymphoma, as well as solid tumors, such as prostate, breast, and lung cancers. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis through the downregulation of oncogenes and upregulation of tumor suppressor genes. In inflammation, BET inhibitors have been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and alleviate the symptoms of inflammatory diseases, such as rheumatoid arthritis and asthma. In cardiovascular disorders, BET inhibitors have been shown to reduce the development of atherosclerosis and prevent the progression of heart failure.
特性
IUPAC Name |
4-[[(2-ethoxy-2-phenylacetyl)amino]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-23-14(13-6-4-3-5-7-13)15(20)19-12-17(16(18)21)8-10-22-11-9-17/h3-7,14H,2,8-12H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUXQIZUNPLSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(=O)NCC2(CCOCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Butan-2-ylphenyl)sulfonylpiperazin-1-yl]-cyclohexylmethanone](/img/structure/B7533082.png)
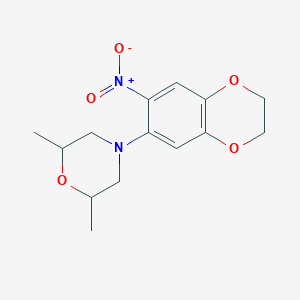
![N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]pyridine-4-carboxamide](/img/structure/B7533092.png)

![[2-(Cyclopropylamino)-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate](/img/structure/B7533103.png)
![N-[3-[[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533106.png)
![N-[3-[[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]methyl]phenyl]oxolane-2-carboxamide](/img/structure/B7533113.png)
![N-[3-oxo-3-(propan-2-ylamino)propyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7533126.png)
![2-tert-butyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533134.png)
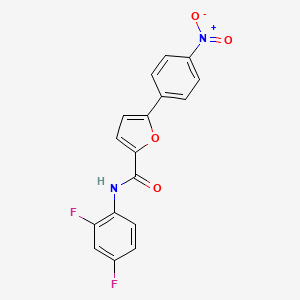
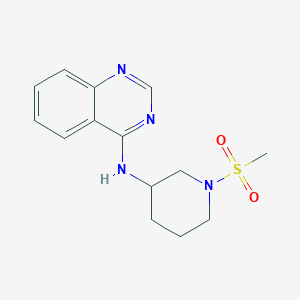
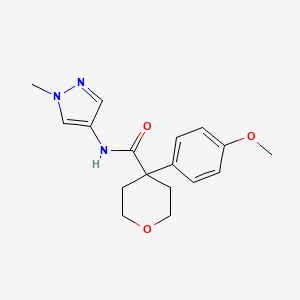
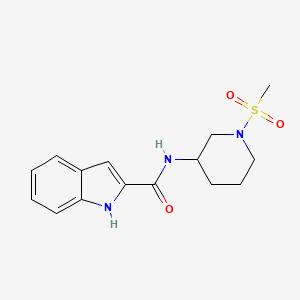
![2-methylsulfanyl-N-(4-thieno[3,2-d]pyrimidin-4-yloxyphenyl)acetamide](/img/structure/B7533168.png)
